molecular formula C15H12 B047486 9-Methylphenanthrene CAS No. 883-20-5

9-Methylphenanthrene

Cat. No. B047486
CAS RN: 883-20-5
M. Wt: 192.25 g/mol
InChI Key: DALBHIYZSZZWBS-UHFFFAOYSA-N
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Procedure details

Name
substrate
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two

Identifiers

NAME
1655

Inputs

Step One
Name
substrate
Quantity
1.6 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc2cc1ccccc1c3ccccc23
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cc2cc1ccccc1c3ccccc23
Measurements
Type Value Analysis
YIELD 93
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.